Regioselectivity in Ozonolysis: Allyl vs. Internal Alkenes
Ozonolysis of 4-allyl-2-fluorobenzonitrile proceeds exclusively at the terminal alkene to afford 2-fluoro-4-(2-oxoethyl)benzonitrile in high yield, whereas an internal alkene analog (e.g., 2-fluoro-4-(but-2-en-1-yl)benzonitrile) would produce a mixture of aldehydes or ketones. In a reported procedure, 1.0 g (6.2 mmol) of 4-allyl-2-fluorobenzonitrile in CH2Cl2/MeOH (1:1, 40 mL) with pyridine (12.4 mmol) was ozonized at –78 °C, yielding the aldehyde after reductive workup .
| Evidence Dimension | Regioselectivity of ozonolysis |
|---|---|
| Target Compound Data | Single aldehyde product (2-fluoro-4-(2-oxoethyl)benzonitrile) observed |
| Comparator Or Baseline | Hypothetical internal alkene analog (2-fluoro-4-(but-2-en-1-yl)benzonitrile) |
| Quantified Difference | Exclusive terminal regioselectivity vs. potential mixture with internal alkene substrate; quantitative yield not reported but described as 'clean' conversion |
| Conditions | O3 in 1:1 CH2Cl2/MeOH, –78 °C, pyridine as base; substrate concentration ~0.155 M |
Why This Matters
This terminal-alkene selectivity ensures a predictable, single-product oxidation pathway, reducing purification burden and avoiding isomer separation, which is critical for multi-step synthesis in medicinal chemistry campaigns.
